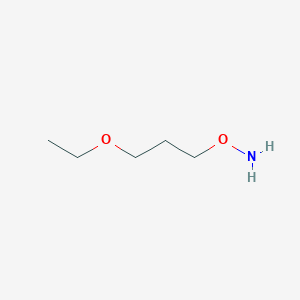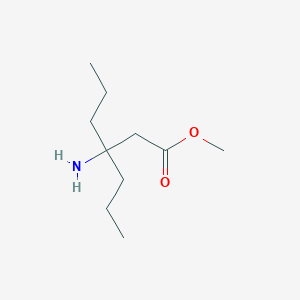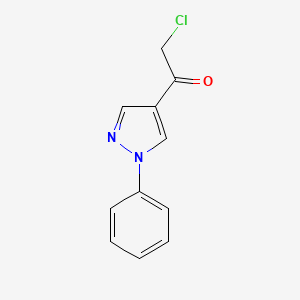
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used, often in the presence of a catalyst like iron(III) bromide or sulfuric acid.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride: Similar structure but with different substitution pattern on the aromatic ring.
2-(4-Bromo-3-methylphenoxy)ethane-1-sulfonyl chloride: Another isomer with a different position of the methyl group.
Uniqueness
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Propiedades
Fórmula molecular |
C9H10BrClO3S |
|---|---|
Peso molecular |
313.60 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
Clave InChI |
NHFGDOKOQZMRCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


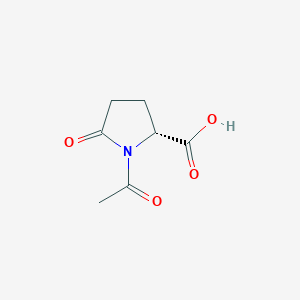
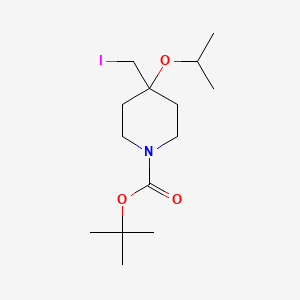
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
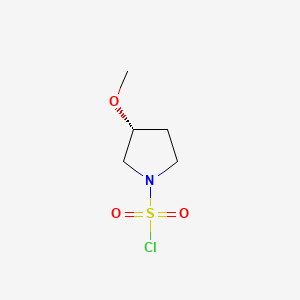
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
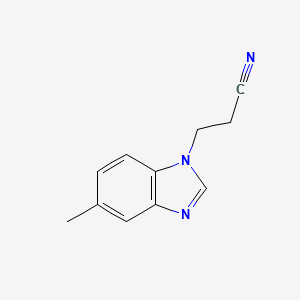
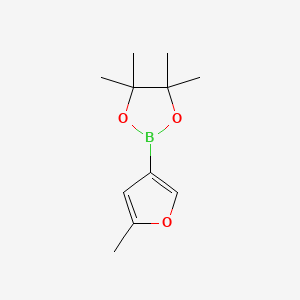
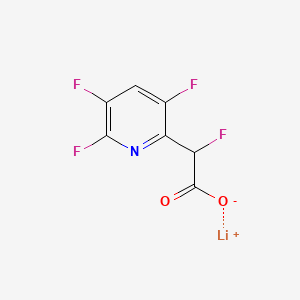
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

